molecular formula C14H8ClNO3 B6405384 4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid CAS No. 1261912-71-3

4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid

Cat. No.: B6405384
CAS No.: 1261912-71-3
M. Wt: 273.67 g/mol
InChI Key: QWJQRUFNTUXWSN-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid is an organic compound with the molecular formula C14H8ClNO3 It is a derivative of benzoic acid, characterized by the presence of a chloro and cyano group on the phenyl ring, and a hydroxyl group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like ammonia or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 4-(4-Chloro-3-cyanophenyl)-3-oxobenzoic acid.

    Reduction: Formation of 4-(4-Chloro-3-aminophenyl)-3-hydroxybenzoic acid.

    Substitution: Formation of 4-(4-Amino-3-cyanophenyl)-3-hydroxybenzoic acid.

Scientific Research Applications

4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in inflammatory and cancer pathways.

    Pathways Involved: Inhibition of key enzymes in the inflammatory pathway, leading to reduced inflammation. In cancer, it may inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

    4-Chloro-3-cyanophenylboronic acid: Shares the chloro and cyano groups but lacks the hydroxyl group.

    4-(4-Fluoro-3-cyanophenyl)-3-hydroxybenzoic acid: Similar structure with a fluoro group instead of a chloro group.

    4-(4-Bromo-3-cyanophenyl)-3-hydroxybenzoic acid: Similar structure with a bromo group instead of a chloro group.

Uniqueness: 4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(4-chloro-3-cyanophenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-12-4-2-8(5-10(12)7-16)11-3-1-9(14(18)19)6-13(11)17/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJQRUFNTUXWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690764
Record name 4'-Chloro-3'-cyano-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-71-3
Record name 4'-Chloro-3'-cyano-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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